molecular formula C4H8Cl2N2OS B15298054 5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride CAS No. 2866317-74-8

5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride

Cat. No.: B15298054
CAS No.: 2866317-74-8
M. Wt: 203.09 g/mol
InChI Key: VUBSKYYBWGZHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride is a chemical compound with a unique structure that includes a thiazole ring, an aminomethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride typically involves the reaction of 1,2-thiazole-3-ol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The thiazole ring may also participate in π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)thiazole
  • 2-(Aminomethyl)benzimidazole
  • 5-(Hydroxymethyl)furfural

Uniqueness

5-(Aminomethyl)-1,2-thiazol-3-ol dihydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the thiazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

2866317-74-8

Molecular Formula

C4H8Cl2N2OS

Molecular Weight

203.09 g/mol

IUPAC Name

5-(aminomethyl)-1,2-thiazol-3-one;dihydrochloride

InChI

InChI=1S/C4H6N2OS.2ClH/c5-2-3-1-4(7)6-8-3;;/h1H,2,5H2,(H,6,7);2*1H

InChI Key

VUBSKYYBWGZHNL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SNC1=O)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.